N-3-isoxazolyl-2,4-dimethoxybenzamide
描述
N-3-isoxazolyl-2,4-dimethoxybenzamide, also known as LY294002, is a synthetic compound that is widely used in scientific research as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). It was first synthesized by scientists at Eli Lilly and Company in the early 1990s and has since become a valuable tool in the study of cell signaling pathways and the development of new therapies for cancer and other diseases.
作用机制
N-3-isoxazolyl-2,4-dimethoxybenzamide works by binding to the ATP-binding site of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. As a result, downstream signaling events are inhibited, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2,4-dimethoxybenzamide has been shown to have a wide range of effects on cellular processes, including cell growth, survival, and metabolism. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to modulate glucose metabolism and insulin signaling, making it a potential target for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of N-3-isoxazolyl-2,4-dimethoxybenzamide is its potency and specificity for PI3K inhibition, making it a valuable tool for studying the effects of this pathway on cellular processes. However, it is important to note that N-3-isoxazolyl-2,4-dimethoxybenzamide may have off-target effects on other kinases and cellular processes, which can complicate the interpretation of experimental results. Additionally, the use of N-3-isoxazolyl-2,4-dimethoxybenzamide in vivo may be limited by its poor solubility and bioavailability.
未来方向
There are many potential future directions for the use of N-3-isoxazolyl-2,4-dimethoxybenzamide in research and drug development. One area of interest is the development of more potent and specific inhibitors of PI3K, which could have greater therapeutic potential. Additionally, researchers are exploring the use of N-3-isoxazolyl-2,4-dimethoxybenzamide in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, there is ongoing research into the role of PI3K signaling in various diseases, including cancer, diabetes, and neurodegenerative disorders, which could lead to the development of new treatments based on PI3K inhibition.
科学研究应用
N-3-isoxazolyl-2,4-dimethoxybenzamide is primarily used as a research tool to inhibit PI3K signaling, which is a key pathway involved in cell growth, survival, and metabolism. By inhibiting this pathway, researchers can study the effects of PI3K on various cellular processes and identify potential targets for drug development.
属性
IUPAC Name |
2,4-dimethoxy-N-(1,2-oxazol-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-8-3-4-9(10(7-8)17-2)12(15)13-11-5-6-18-14-11/h3-7H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCIPSMUOQZTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NOC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。